molecular formula C11H10F4O2 B2659585 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid CAS No. 2413896-26-9

4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B2659585
CAS No.: 2413896-26-9
M. Wt: 250.193
InChI Key: IRNVORQIGAVQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is a fluorinated organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as increased stability and reactivity. It is commonly used in various scientific research applications due to its distinctive chemical structure.

Scientific Research Applications

4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is utilized in various scientific research fields:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 4,4,4-trifluoro-2-butenoic acid ethyl ester with appropriate reagents under controlled conditions. For instance, one method involves mixing 1.0 g (5.94 mmol) of 4,4,4-trifluoro-2-butenoic acid ethyl ester with 0.15 mL (1.19 mmol) of 1,1,3,3-tetramethyl guanidine and 1.6 mL (29.8 mmol) of nitromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
  • 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid
  • 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Uniqueness

4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its chemical stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

4,4,4-trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-3-2-4-8(12)5-7/h2-6,9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNVORQIGAVQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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